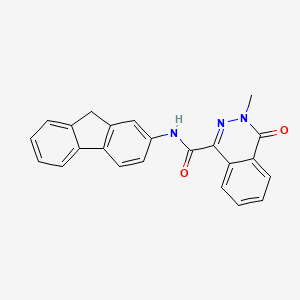![molecular formula C22H21N3O2S2 B14946215 N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946215.png)
N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound featuring a pyrrolidine ring, a thiazole ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. One common route includes the formation of the pyrrolidine ring through the reaction of gamma-butyrolactone with ammonia or primary amines . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides . The final step involves coupling the pyrrolidine and thiazole intermediates with an acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, particularly in the thiazole ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vibegron: A pyrrolopyrimidine with similar structural features but different biological activity.
Sulfonamide Derivatives: Compounds with a sulfonamide group that exhibit similar antimicrobial properties.
Uniqueness
N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of a pyrrolidine ring and a thiazole ring, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H21N3O2S2 |
|---|---|
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N3O2S2/c26-20(15-29-22-24-19(14-28-22)17-5-2-1-3-6-17)23-13-16-8-10-18(11-9-16)25-12-4-7-21(25)27/h1-3,5-6,8-11,14H,4,7,12-13,15H2,(H,23,26) |
Clé InChI |
LFXMGKMDVPTZHK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B14946147.png)
![3-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol](/img/structure/B14946156.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide](/img/structure/B14946164.png)
![2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)
![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14946230.png)
